2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride
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Description
Synthesis Analysis
The synthesis of this compound involves several steps. One common method is the reaction of a pyridine aldehyde with a benzene-1,2-diamine or pyridine-2,3-diamine in the presence of a suitable oxidant (e.g., CAN/H₂O₂). This reaction yields either 2-(pyridin-3-yl)-1H-benzo[d]imidazoles or 2-(pyridin-3-yl)-3H-imidazo[4,5-b]pyridine derivatives, depending on the diamine used .
Molecular Structure Analysis
The molecular structure of 2-(Pyridin-3-ylmethyl)-1,2,3,4-tetrahydroisoquinoline dihydrochloride consists of a tetrahydroisoquinoline core with a pyridine-3-ylmethyl substituent. The dihydrochloride salt form indicates the presence of two chloride ions. Crystallographic studies reveal the arrangement of atoms and intermolecular interactions within the crystal lattice .
Mechanism of Action
Target of Action
Similar compounds such as imidazo[1,2-a]pyridine derivatives have been reported to interact with γ-aminobutyric acid receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system.
Mode of Action
Related compounds such as imidazo[1,2-a]pyridine derivatives have been reported to exert their effects by blocking γ-aminobutyric acid receptors . This interaction results in changes in neuronal excitability and neurotransmission.
Biochemical Pathways
Related compounds such as imidazo[1,2-a]pyridine derivatives have been associated with the γ-aminobutyric acid neurotransmission pathway . The downstream effects of this interaction can include changes in neuronal excitability and neurotransmission.
Pharmacokinetics
Related compounds such as pyrimidinamine derivatives have been studied for their pharmacokinetic profiles . These studies can provide insights into the potential bioavailability and pharmacokinetic behavior of the compound.
Result of Action
Related compounds such as imidazo[1,2-a]pyridine derivatives have been reported to have a broad spectrum of biological activity, including antibacterial, antifungal, antiviral, and anti-inflammatory effects .
Properties
IUPAC Name |
2-(pyridin-3-ylmethyl)-3,4-dihydro-1H-isoquinoline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2.2ClH/c1-2-6-15-12-17(9-7-14(15)5-1)11-13-4-3-8-16-10-13;;/h1-6,8,10H,7,9,11-12H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMOUAQARIVGGSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CN=CC=C3.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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